molecular formula C11H15N7O5 B1176784 Pulmozyme CAS No. 143831-71-4

Pulmozyme

Cat. No.: B1176784
CAS No.: 143831-71-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pulmozyme® (dornase alfa) is a recombinant human deoxyribonuclease I (rhDNase I) produced by genetically engineered Chinese hamster ovary cells . It is approved for the treatment of cystic fibrosis (CF), where it hydrolyzes extracellular DNA in thick, purulent sputum, reducing mucus viscosity and improving lung function . This compound® is administered via inhalation using specific nebulizers and has a well-tolerated safety profile with mild, transient side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pulmozyme is produced using recombinant DNA technology. The gene encoding human deoxyribonuclease I is inserted into Chinese hamster ovary (CHO) cells, which are then cultured to produce the enzyme. The enzyme is secreted into the culture medium, from which it is purified .

Industrial Production Methods: The industrial production of this compound involves several steps:

    Gene Cloning: The human deoxyribonuclease I gene is cloned into an expression vector.

    Cell Culture: The recombinant vector is introduced into CHO cells, which are cultured in bioreactors.

    Protein Expression: The CHO cells express and secrete the enzyme into the culture medium.

    Purification: The enzyme is purified from the culture medium using techniques such as chromatography.

    Formulation: The purified enzyme is formulated into a solution suitable for inhalation.

Chemical Reactions Analysis

Pulmozyme, being a protein enzyme, primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction it catalyzes is the hydrolysis of extracellular DNA. This reaction involves the cleavage of phosphodiester bonds in DNA, resulting in the formation of smaller DNA fragments .

Common Reagents and Conditions:

    Reagents: The primary reagent is the enzyme itself, dornase alfa.

    Conditions: The reaction occurs in the presence of extracellular DNA, typically found in the mucus of cystic fibrosis patients.

Major Products:

Mechanism of Action

Pulmozyme exerts its effects by cleaving extracellular DNA present in the mucus of cystic fibrosis patients. The enzyme hydrolyzes the DNA into smaller fragments, reducing the viscosity and elasticity of the mucus. This action facilitates the clearance of mucus from the lungs, thereby improving pulmonary function and reducing the risk of respiratory infections .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Bovine Pancreatic DNase I

Key Findings :

  • Efficacy in Metastasis Inhibition: In murine B16 melanoma models, Pulmozyme® (intranasal/i.n.) reduced lung metastases 40-fold by lowering SINE/LINE elements and c-Myc oncogene fragments in cfDNA, outperforming bovine DNase I (20-fold reduction) . this compound® maintained serum DNase activity 10× higher than DNase I over 24 hours .
  • In Vitro Activity :
    • This compound® induced apoptosis in B16 cells at 0.5×10³ U/mL, while DNase I required 3× higher concentrations .
    • Cell migration inhibition was 4.3-fold stronger with this compound® compared to 1.6-fold for DNase I .

Table 1: this compound® vs. Bovine DNase I

Parameter This compound® Bovine DNase I
Source Recombinant human DNase I Bovine pancreas
Metastasis Inhibition 40-fold (SINE/LINE reduction) 20-fold
Apoptosis Induction 30–40% at 0.5×10³ U/mL No apoptosis observed
DNase Activity 23× baseline increase (i.n.) 5× baseline increase (i.n.)
Clinical Use Approved for CF and oncology trials Limited to research

Benzonase®

Key Findings :

  • DNA Degradation Efficiency: this compound® (20 U/mL) achieved >2-log reduction in plasmid DNA, matching Benzonase® (50 U/mL) .

Table 2: this compound® vs. Benzonase®

Parameter This compound® Benzonase®
Source Recombinant human DNase I Recombinant endonuclease
Optimal Concentration 20–25 U/mL 50 U/mL
DNA Clearance >2-log reduction Comparable
Titer Compatibility No effect on viral titers Potential interference at high doses
Regulatory Status FDA-approved for CF Limited to laboratory use

Serratia marcescens Nuclease

Key Findings :

  • Catalytic Efficiency :
    • S. marcescens nuclease hydrolyzes DNA in sputum 10× more efficiently than this compound® in magnesium-rich conditions .
    • However, this compound® retains activity in physiological conditions (e.g., cystic fibrosis airway fluid), whereas S. marcescens nuclease requires optimized buffers .
  • Clinical Relevance :
    • This compound® is standardized for inhalation, while S. marcescens nuclease remains experimental .

Table 3: this compound® vs. S. marcescens Nuclease

Parameter This compound® S. marcescens Nuclease
Source Recombinant human DNase I Bacterial endonuclease
Catalytic Efficiency 1× (baseline) 10× higher (Mg²⁺-dependent)
Therapeutic Use Approved for CF Preclinical studies only
Stability Compatible with nebulizers Requires lab-specific conditions

Synergy with Other Therapies

  • Antimetastatic Combinations : Preclinical data suggest this compound® enhances chemotherapy efficacy by reducing cfDNA-mediated inflammation .

Properties

CAS No.

143831-71-4

Molecular Formula

C11H15N7O5

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.